1-(Propan-2-yl)cyclobutan-1-ol
CAS No.: 78386-42-2
Cat. No.: VC4126911
Molecular Formula: C7H14O
Molecular Weight: 114.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78386-42-2 |
|---|---|
| Molecular Formula | C7H14O |
| Molecular Weight | 114.19 |
| IUPAC Name | 1-propan-2-ylcyclobutan-1-ol |
| Standard InChI | InChI=1S/C7H14O/c1-6(2)7(8)4-3-5-7/h6,8H,3-5H2,1-2H3 |
| Standard InChI Key | QCLSNAOXCWQKHC-UHFFFAOYSA-N |
| SMILES | CC(C)C1(CCC1)O |
| Canonical SMILES | CC(C)C1(CCC1)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of 1-(propan-2-yl)cyclobutan-1-ol comprises a cyclobutane ring—a strained four-membered carbon ring—with a hydroxyl (-OH) group and an isopropyl (-CH(CH)) group bonded to the same carbon atom. This substitution pattern creates a sterically hindered environment, influencing the compound’s reactivity and physical properties. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem CID 58887274 | |
| Molecular Weight | 114.19 g/mol | Sigma-Aldrich |
| SMILES Notation | CC(C)C1(CCC1)O | PubChemLite |
| InChIKey | QCLSNAOXCWQKHC-UHFFFAOYSA-N | PubChemLite |
The cyclobutane ring’s inherent angle strain (approximately 90° bond angles versus 109.5° in cyclohexane) contributes to higher reactivity compared to larger cycloalkanes. Density functional theory (DFT) calculations predict a puckered ring conformation, alleviating torsional strain .
Synthesis and Manufacturing
Synthetic Routes
No direct literature on the synthesis of 1-(propan-2-yl)cyclobutan-1-ol exists, but plausible methods can be inferred from related cyclobutanol derivatives:
Ring-Closing Metathesis
Cyclobutane rings are often constructed via [2+2] photocycloaddition or ring-closing metathesis (RCM). For example, 3-(propan-2-yl)cyclobutan-1-one (CID 13485108) could serve as a precursor, reduced to the corresponding alcohol using NaBH or LiAlH .
Nucleophilic Substitution
Reaction of cyclobutanone with isopropylmagnesium bromide (Grignard reagent) may yield the tertiary alcohol, though steric hindrance could limit efficiency. Alternative approaches using organozinc reagents or catalytic asymmetric synthesis remain unexplored .
Industrial Production and Availability
Commercial production of 1-(propan-2-yl)cyclobutan-1-ol has been discontinued, as indicated by suppliers like CymitQuimica and Sigma-Aldrich . Prior batches offered 95–98% purity, with storage recommendations at 4°C to prevent decomposition .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s strained ring system and hydroxyl group make it a candidate for prodrug development. For instance, its hydrochloride salt derivative (CID 145867056) has been investigated for neurological applications, leveraging the cyclobutane scaffold to enhance blood-brain barrier permeability .
Specialty Chemicals
In materials science, cyclobutanol derivatives are utilized as crosslinking agents in polymer chemistry. The isopropyl group’s hydrophobicity could modify polymer solubility, though specific studies on this compound are lacking .
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